Clebopride Demonstrates Superior Efficacy in Gastroparesis Compared to Domperidone
In a systematic review and network meta-analysis of 29 randomized controlled trials (RCTs) involving 3,772 patients with gastroparesis, clebopride was ranked as the most efficacious treatment based on global symptom improvement [1]. This was quantified by a pooled relative risk (RR) of not improving, where a lower RR indicates higher efficacy. Clebopride showed a RR of 0.30 (95% CI, 0.16–0.57; P-score = .99), demonstrating a substantial effect. In comparison, the next most efficacious drug in the same analysis, domperidone, had an RR of 0.68 (95% CI, 0.48–0.98; P-score = .76) [1]. The difference in P-scores (.99 vs .76) indicates a higher probability of clebopride being the best treatment. No other drug class was found to be superior to placebo in this analysis.
| Evidence Dimension | Global Symptom Improvement in Gastroparesis (Relative Risk) |
|---|---|
| Target Compound Data | RR: 0.30 (95% CI: 0.16–0.57) |
| Comparator Or Baseline | Domperidone RR: 0.68 (95% CI: 0.48–0.98) |
| Quantified Difference | Clebopride's P-score of 0.99 vs. Domperidone's P-score of 0.76 (scale 0–1, higher is more likely to be best) |
| Conditions | Systematic review and network meta-analysis of 29 RCTs with 3772 patients. |
Why This Matters
For researchers and clinicians, this data provides robust, comparative evidence that clebopride is a highly effective prokinetic agent for gastroparesis, outperforming domperidone in a head-to-head network analysis.
- [1] Pang, K. S., et al. (2023). Efficacy and Safety of Drugs for Gastroparesis: Systematic Review and Network Meta-analysis. Gastroenterology, 164(4), 642-654. View Source
